molecular formula C18H15NO4 B13696955 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13696955
M. Wt: 309.3 g/mol
InChI Key: CIGFAKPDEGSRNP-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a benzyloxy group at the para position of the phenyl ring and a methyl group at the 5-position of the isoxazole. Its structural framework is shared with several analogs, which differ primarily in the substituents on the phenyl ring or isoxazole system.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C18H15NO4/c1-12-16(18(20)21)17(19-23-12)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)

InChI Key

CIGFAKPDEGSRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.

    Coupling with Methylisoxazole: The benzyloxyphenyl intermediate is then coupled with a methylisoxazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol or benzylamine derivatives.

    Substitution: Substitution reactions can lead to various substituted phenyl or isoxazole derivatives.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the isoxazole ring can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 3-aryl-5-methylisoxazole-4-carboxylic acids, where variations in the aryl group significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Substituent Variations and Structural Analogues

Compound Name Substituent on Phenyl Ring Molecular Formula CAS Number Key Features/Status
3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid 4-Benzyloxy C₁₈H₁₅NO₄ N/A (See ) Patent-protected derivative
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid 4-(4-Bromophenoxy) C₁₇H₁₂BrNO₄ MFCD11655798 Bromine enhances lipophilicity and electron-withdrawing effects
5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid 4-(4-Methylphenoxy) C₁₈H₁₅NO₄ 1159981-29-9 Discontinued due to unknown factors
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro C₁₁H₈ClNO₃ N/A Ortho-chloro substitution increases steric hindrance
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichloro C₁₁H₇Cl₂NO₃ N/A Enhanced halogenated interactions
3-[2-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid 2-Benzyloxy (ortho position) C₁₈H₁₅NO₄ N/A Ortho substitution alters conformation

Key Structural and Functional Differences

  • The 4-methylphenoxy derivative (CAS 1159981-29-9) has an electron-donating methyl group, which may increase metabolic stability but reduce binding affinity in certain targets .
  • Steric and Conformational Effects :

    • Ortho-substituted analogs (e.g., 2-chloro or 2-benzyloxy) exhibit steric hindrance, which could limit rotational freedom and affect interactions with enzymes or receptors .
    • The 2,6-dichloro variant provides symmetrical halogenation, favoring π-stacking interactions in crystal packing or protein binding .
  • In contrast, the discontinued 4-methylphenoxy analog (CAS 1159981-29-9) may have faced challenges in efficacy or synthesis scalability .

Biological Activity

3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure with an isoxazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid is C19H17NO4, with a molecular weight of 323.3 g/mol. The presence of the benzyloxy group enhances the compound's hydrophobic characteristics, which may improve its interaction with biological targets. The isoxazole ring contributes to the compound's ability to form hydrogen bonds and π-π interactions, crucial for modulating protein activity.

Research indicates that 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid interacts with specific enzymes and receptors, influencing their activity through modulation of binding affinities. The benzyloxy group enhances binding to hydrophobic pockets within target proteins, which is essential for its biological effects.

Biological Activities

The compound has been studied for various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Effects : It may possess antioxidant properties that help mitigate oxidative stress, contributing to cellular protection.

In Vitro Studies

In vitro studies have demonstrated that 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic acid can inhibit the activity of specific enzymes associated with inflammation and cancer progression. For instance, assays measuring the inhibition of cyclooxygenase (COX) enzymes revealed significant activity at micromolar concentrations.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds has been conducted to understand the structure-activity relationship. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
5-Methylisoxazole-4-carboxylic acidC5H5NO3Simpler structure; lacks benzyloxy group
Ethyl 3-[3,4-Bis(benzyloxy)phenyl]-5-methylisoxazole-4-carboxylateC27H25NO5Contains additional benzyloxy groups; larger size
3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acidC18H17NO3Different substituent; potential for varied activity

These findings indicate that modifications in the functional groups significantly affect biological activity.

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